Methyl Oxindole-5-carboxylate

説明

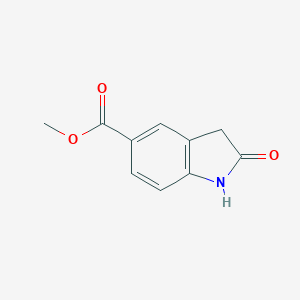

Structure

2D Structure

3D Structure

特性

IUPAC Name |

methyl 2-oxo-1,3-dihydroindole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-10(13)6-2-3-8-7(4-6)5-9(12)11-8/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBPPDZFRDSSME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378515 | |

| Record name | Methyl Oxindole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199328-10-4 | |

| Record name | Methyl Oxindole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of Methyl Oxindole 5 Carboxylate

Reactions Involving the Lactam Moiety and Aromatic Ring of the Oxindole (B195798) Core

The oxindole core itself presents multiple sites for reactivity. The lactam ring contains an amide bond, and the fused benzene (B151609) ring can undergo electrophilic substitution. The electron-withdrawing nature of the C-5 carboxylate group significantly influences the reactivity of the aromatic ring by deactivating it towards electrophilic attack. hu.edu.jo According to the principles of electrophilic aromatic substitution, such deactivating groups direct incoming electrophiles to the positions meta to them. Therefore, electrophilic substitution on methyl oxindole-5-carboxylate is predicted to occur at the C-4 and C-6 positions. hu.edu.jorsc.org Reactions such as halogenation, nitration, and Friedel-Crafts acylation are characteristic electrophilic aromatic substitutions. libretexts.org For example, chlorination of a related methyl oxindole-3-carboxylate has been demonstrated, supporting the potential for such reactions on the aromatic ring. cdnsciencepub.com

Reactivity at the N-1 and C-3 Positions, Influenced by C-5 Carboxylate

The N-1 and C-3 positions of the oxindole ring are critical for introducing structural diversity.

N-1 Position: The nitrogen atom of the lactam is weakly acidic and can be deprotonated by a strong base (e.g., sodium hydride, butyllithium) to form an N-anion. semanticscholar.orgbhu.ac.in This anion is a potent nucleophile that can react with various electrophiles, allowing for N-alkylation or N-acylation. mdpi.com

C-3 Position: The methylene (B1212753) group at the C-3 position is flanked by a carbonyl group and the aromatic ring, making its protons acidic. Deprotonation with a base generates an enolate anion, which can participate in a variety of carbon-carbon bond-forming reactions, including alkylations and condensations. semanticscholar.org

The C-5 carboxylate group exerts a significant electronic influence on these positions. Research has shown that the presence of an electron-withdrawing carboxylic ester group at the C-5 position decreases the nucleophilicity of the C-3 enolate anion. mdpi.com This deactivation makes reactions such as dianion alkylation more challenging compared to unsubstituted oxindole. mdpi.com

Electrophilic and Nucleophilic Reaction Patterns of the Substituted Oxindole

Electrophilic Reactions: As an electrophile, the molecule typically reacts at its carbonyl carbons. The ester carbonyl is susceptible to nucleophilic acyl substitution (hydrolysis, amidation, etc.), while the lactam carbonyl can also be a site of nucleophilic attack.

Nucleophilic Reactions: The molecule can act as a nucleophile after deprotonation. The N-1 anion and the C-3 enolate are the primary nucleophilic centers, reacting with a range of electrophiles. researchgate.net The electron-rich aromatic ring can also act as a nucleophile in electrophilic aromatic substitution reactions, although its reactivity is tempered by the deactivating C-5 ester group. hu.edu.jo The preferred site for electrophilic attack on the indole (B1671886) nucleus is typically C-3, but in the oxindole system, reactivity is redirected. bhu.ac.inwikipedia.org For electrophilic substitution on the benzene ring of this compound, the C-4 and C-6 positions are the expected sites of reaction. hu.edu.jo

Biological Activities and Mechanistic Investigations of Methyl Oxindole 5 Carboxylate Derivatives

Anticancer and Antiproliferative Activities

Derivatives of methyl oxindole-5-carboxylate have shown significant promise as anticancer agents, operating through various mechanisms to halt the proliferation of malignant cells and inhibit tumor growth.

A primary mode of action for many oxindole (B195798) derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.

Bruton's Tyrosine Kinase (BTK) Inhibition:

A series of novel 5-substituted oxindole derivatives has been identified as potent inhibitors of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway that is critical for the survival and proliferation of certain B-cell malignancies. acs.org Rational design and synthesis have led to the development of compounds that exhibit selective cytotoxicity against cancer cell lines with high BTK expression. acs.org For instance, a study identified four compounds (9b, 9f, 9g, and 9h) that displayed selective cytotoxicity against BTK-high RAMOS cells. acs.org Further investigation revealed that compound 9h selectively inhibited the phosphorylation of BTK at Tyr223, without affecting upstream proteins in the signaling pathway. acs.org

Table 1: Inhibitory Activity of Oxindole Derivatives against BTK

| Compound | Binding Energy (kcal/mol) | Cytotoxicity against RAMOS cells (IC₅₀) |

| 9b | -10.8 | < 3 µM |

| 9f | -11.1 | < 3 µM |

| 9g | -11.3 | < 3 µM |

| 9h | -10.8 | < 3 µM |

Data sourced from a study on novel 5-substituted oxindole derivatives as BTK inhibitors. acs.org

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition:

Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are common in acute myeloid leukemia (AML). Oxindole-based compounds have been investigated as FLT3 inhibitors. nih.gov Sunitinib (B231), an oxindole-containing drug, is a known multi-kinase inhibitor that targets FLT3, among other kinases. nih.gov More recently, a novel oxindole-based derivative, compound 5l, was discovered to be a potent dual inhibitor of FLT3 and CDK2. nih.gov This compound demonstrated an IC₅₀ value of 36.21 ± 1.07 nM against FLT3. nih.gov An earlier oxindole-based compound had shown an IC₅₀ of 2.49 μM against FLT3 kinase. nih.gov

Cyclin-Dependent Kinase (CDK2) Inhibition:

Cyclin-dependent kinases (CDKs) are essential for cell cycle progression, and their inhibition is a key strategy in cancer therapy. mdpi.com Oxindole derivatives have been designed as potent CDK2 inhibitors. nih.gov A series of oxindole/benzofuran hybrids demonstrated potent, sub-micromolar inhibitory activity against CDK2. nih.gov For example, the bromo isatin (B1672199) derivative 5d showed the most potent inhibitory activity with an IC₅₀ of 37.80 nM, which is comparable to the well-known kinase inhibitor staurosporine. nih.gov Another study identified compound 5l as a potent CDK2 inhibitor with an IC₅₀ of 8.17 ± 0.32 nM, which was more effective than sunitinib (IC₅₀ = 27.90 ± 1.80 nM). nih.gov

Table 2: Inhibitory Activity of Oxindole Derivatives against CDK2

| Compound | IC₅₀ against CDK2 (nM) |

| 5b | 52.50 |

| 5c | 85.40 |

| 5d | 37.80 |

| 5f | 52.80 |

| 5l | 8.17 ± 0.32 |

Data compiled from studies on oxindole/benzofuran hybrids and a novel oxindole-based derivative bearing a pyridyl group. nih.govnih.gov

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Oxindole derivatives have been shown to inhibit angiogenesis by targeting key signaling pathways, particularly those involving vascular endothelial growth factor receptors (VEGFRs). tandfonline.com The drug sunitinib, which features an oxindole core, is a multi-targeted kinase inhibitor that targets VEGFRs, thereby inhibiting tumor angiogenesis. cancertreatmentjournal.com A series of novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives were synthesized and shown to markedly inhibit VEGF-induced tube formation. mdpi.com Specifically, compound 11, with a bromine substitution at the C(5) position of the oxindole ring, was the most potent, with an IC₅₀ for tube formation inhibition approximately two-fold stronger than sunitinib. mdpi.com

A crucial characteristic of a promising anticancer agent is its ability to selectively kill cancer cells while sparing normal, healthy cells. Several studies have highlighted the selective cytotoxicity of this compound derivatives.

In the investigation of BTK inhibitors, four compounds (9b, 9f, 9g, and 9h) were found to be highly active against BTK-high RAMOS and K562 cancer cell lines but were inactive in various non-BTK cancer and non-malignant cell lines. acs.org This demonstrates their selective cytotoxic effect on cancer cells that are dependent on BTK signaling. acs.org

Another study on spirooxindole derivatives reported that compounds 4b and 4i displayed potent antiproliferative effects against Caco-2 and HCT-116 human colon cancer cell lines, with IC₅₀ values below 100 µM. pensoft.net Importantly, these compounds exhibited a favorable safety profile, with IC₅₀ values exceeding 1000 µM in normal fibroblast cells, indicating selective cytotoxicity towards cancerous cells. pensoft.net

Table 3: Selective Cytotoxicity of Spirooxindole Derivatives

| Compound | IC₅₀ against Caco-2 (µM) | IC₅₀ against HCT-116 (µM) | IC₅₀ against Normal Fibroblast Cells (µM) |

| 4b | 68 ± 6 | 63 ± 4 | > 1000 |

| 4i | 55 ± 3 | 51 ± 4 | > 1000 |

Data from a study on novel spirooxindole compounds as anticancer agents. pensoft.net

Inhibition of Angiogenesis and Tumor Progression

Anti-inflammatory Properties and Enzyme Inhibition

In addition to their anticancer activities, oxindole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.

Cyclooxygenase (COX) enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation and pain. A study of novel oxindole conjugates identified compounds with potent COX-2 inhibitory activity. nih.gov Compound 4h, for example, showed a high COX-2 inhibitory activity with an IC₅₀ of 0.0533 μM and a selectivity index of 3.07. nih.gov Another study on 1,3-dihydro-2H-indolin-2-one derivatives identified compounds 4e, 9h, and 9i as having good COX-2 inhibitory activities with IC₅₀ values of 2.35 ± 0.04 µM, 2.422 ± 0.10 µM, and 3.34 ± 0.05 µM, respectively. mdpi.com

The enzyme 5-lipoxygenase (5-LOX) is involved in the synthesis of leukotrienes, which are potent inflammatory mediators. researchgate.net The dual inhibition of both COX and 5-LOX pathways is a desirable strategy for developing anti-inflammatory agents with a better safety profile. nih.gov The aforementioned study on novel oxindole conjugates also revealed potent 5-LOX inhibitory activity for some of its derivatives. nih.gov Specifically, compounds 6d and 6j were identified as potent 5-LOX inhibitors. nih.gov Compound 4h also demonstrated dual inhibitory activity, with a 5-LOX IC₅₀ of 0.4195 μM. nih.gov

Table 4: Dual COX-2/5-LOX Inhibitory Activity of Oxindole Derivative 4h

| Enzyme | IC₅₀ (µM) |

| COX-2 | 0.0533 |

| 5-LOX | 0.4195 |

Data from a study on novel oxindole conjugates with anti-inflammatory activity. nih.gov

Modulation of Inflammatory Signaling Pathways

Derivatives of this compound have demonstrated the ability to modulate key signaling pathways involved in inflammation. A significant body of research has focused on their interaction with the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response. nih.gov Indole (B1671886) compounds, the parent structures of oxindoles, have been shown to inhibit NF-κB, and this activity is often linked to their anticancer properties. nih.gov For instance, Indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM) have been found to suppress the activation of NF-κB. nih.gov This is achieved by preventing the degradation of IκBα, an inhibitor of NF-κB. nih.gov The modulation of the PI3K/Akt/mTOR signaling pathway by indole derivatives also plays a role in their anti-inflammatory and anticancer effects. nih.gov

Some oxindole derivatives have been investigated for their potential to inhibit inflammatory markers. For example, naringin, a compound studied in conjunction with oxindole derivatives, has shown the potential to inhibit inflammatory markers such as TNF-α, IL-6, and NF-Kβ, and is a potent inhibitor of the MAPK/Erk1 signaling pathway. researchgate.net The anti-inflammatory properties of some indole derivatives are also attributed to their ability to inhibit cyclooxygenase (COX) enzymes. jetir.org

Antiviral Activities (e.g., HIV-1 Transcription Inhibition)

A notable area of investigation for this compound derivatives is their potential as antiviral agents, particularly in the inhibition of Human Immunodeficiency Virus-1 (HIV-1) transcription. nih.govresearchgate.net Research has shown that certain 3-oxindole-2-carboxylate derivatives can effectively inhibit HIV-1 infection. nih.gov One study identified methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one as a potent inhibitor of HIV-1 infection, with a half-maximal inhibitory concentration (IC50) of 0.4578 μM and a high selectivity index. nih.gov

The mechanism of action for these compounds appears to be the specific inhibition of Tat-mediated viral transcription at the HIV-1 Long Terminal Repeat (LTR) promoter, rather than affecting reverse transcription or integration. nih.govresearchgate.net This targeted approach makes 3-oxindole derivatives a promising scaffold for the development of new anti-HIV-1 drugs. nih.gov Other related compounds, such as those with a 1,3,4-oxadiazole (B1194373) scaffold, have also been identified as inhibitors of Tat-mediated HIV-1 transcription. nih.govresearchgate.net

Antimicrobial and Antitubercular Activities

Oxindole derivatives have demonstrated a broad spectrum of antimicrobial activities. researchgate.netrjptonline.org They have been tested against various bacterial and fungal strains. rjptonline.orgmdpi.com For example, certain 3-substituted indoles have shown potent fungicidal activity. rjptonline.org Additionally, some synthesized indole derivatives have exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. researchgate.net

In the context of antitubercular activity, indole derivatives have emerged as a promising class of compounds. nih.gov Researchers have explored their potential to inhibit the growth of Mycobacterium tuberculosis. rjptonline.orgnih.gov Some indole chalcones have shown potential antitubercular activity against the H37Rv strain of M. tuberculosis. nih.gov Furthermore, derivatives of ethyl 1-benzyl-2-methyl-5-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)-1H-indole-3-carboxylate have shown selective and favorable in vitro activity against M. tuberculosis dihydrofolate reductase (DHFR). nih.gov

α-Glucosidase Inhibitory Activities

Derivatives of this compound have been investigated for their potential to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.netfrontiersin.orgnih.gov Inhibition of this enzyme can help in managing blood glucose levels. nih.gov A series of 5-fluoro-2-oxindole derivatives were synthesized and showed potential inhibitory activity against α-glucosidase. frontiersin.orgnih.gov

Several of these compounds exhibited significantly better inhibitory activity than the standard drug, acarbose. frontiersin.orgnih.gov For instance, compounds 3d, 3f, and 3i from one study showed IC50 values of 49.89 ± 1.16 μM, 35.83 ± 0.98 μM, and 56.87 ± 0.42 μM, respectively, which is about 10 to 15 times more potent than acarbose. frontiersin.orgnih.gov Kinetic studies revealed that these compounds inhibit α-glucosidase in a reversible and mixed-type manner. nih.gov Other classes of compounds, such as pyridazine-triazole hybrids and polyhydroquinoline derivatives, have also been explored as potent α-glucosidase inhibitors. nih.govsemanticscholar.org

Protein Tyrosine Phosphatase (Shp2) Inhibition

The protein tyrosine phosphatase Shp2, encoded by the PTPN11 gene, is a non-receptor PTP that is implicated in various cellular processes and is considered an oncogenic protein. nih.govgoogle.com Consequently, there is significant interest in developing Shp2 inhibitors. Oxindole-based scaffolds have been identified as a promising starting point for the development of such inhibitors. nih.gov

Libraries of oxindole derivatives have been synthesized and evaluated for their ability to inhibit Shp2. nih.gov It was found that carboxylic acid, sulfonamide, and carboxamide groups at the 5-position of the oxindole ring, along with specific substitutions on a phenylhydrazone moiety, resulted in the most effective Shp2 inhibitory activity. nih.gov A particular hit from a screen of the NCI Diversity set, an oxindole with moderate potency (IC50 of 47 μM), served as a basis for developing more potent and selective Shp2 inhibitors. nih.gov Further structure-guided and fragment-based approaches have led to the development of novel hydroxyindole carboxylic acid-based Shp2 inhibitors with IC50 values in the nanomolar range and good selectivity against other phosphatases. nih.gov

Monoamine Oxidase (MAO) Inhibition Studies

Derivatives of this compound have been studied for their ability to inhibit monoamine oxidases (MAO-A and MAO-B), enzymes that are important targets for the treatment of neurodegenerative diseases and depression. researchgate.netacs.orgmdpi.comebi.ac.uk Research has shown that various indole and oxindole derivatives can exhibit potent and selective inhibition of MAO isoforms.

For example, (R)-5-methylmellein and its analogs have been identified as selective MAO-A inhibitors, with some derivatives showing IC50 values in the nanomolar range. researchgate.net Similarly, 3-chloro-1H-indole-5,6-dicarbonitrile derivatives have demonstrated potent, reversible, and competitive inhibition of both MAO-A and MAO-B. ebi.ac.uk The substitution pattern on the indole or oxindole ring plays a crucial role in determining the potency and selectivity of MAO inhibition. acs.orgacs.org For instance, substitution of a hydroxyl group at the fifth position of the oxindole ring was found to increase selectivity towards MAO-A. acs.org

Interactive Data Table of Compound Activities

| Compound Class | Target | Activity | IC50 Value | Reference |

| 3-Oxindole-2-carboxylates | HIV-1 Transcription | Potent Inhibitor | 0.4578 µM (for methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one) | nih.gov |

| 5-Fluoro-2-oxindole derivatives | α-Glucosidase | Potent Inhibitor | 35.83 ± 0.98 µM (for compound 3f) | frontiersin.orgnih.gov |

| Oxindole derivatives | Shp2 Phosphatase | Moderate to Potent Inhibitor | 47 µM (for initial hit NSC-117199) | nih.gov |

| (R)-5-Methylmellein analogs | MAO-A | Potent and Selective Inhibitor | 0.057 ± 0.002 µM (for compound 3e) | researchgate.net |

| 3-Chloro-1H-indole-5,6-dicarbonitriles | MAO-A and MAO-B | Potent Inhibitor | 0.014 µM (MAO-A), 0.017 µM (MAO-B) | ebi.ac.uk |

Structure Activity Relationship Sar Studies of Oxindole 5 Carboxylate Derivatives

Elucidation of Key Structural Determinants for Biological Potency at C-5

The C-5 position of the oxindole (B195798) ring is a critical site for substitution, with various functional groups significantly influencing the biological potency of the resulting derivatives. The nature of the substituent at this position can modulate the compound's interaction with biological targets, affecting its efficacy and selectivity.

Research has shown that the introduction of a sulfonyl group at the C-5 position can lead to potent biological activity. For instance, a series of 5-substituted oxindole derivatives were synthesized starting from the chlorosulfonation of oxindole to produce 2-oxoindoline-5-sulfonyl chloride. umtm.czacs.org This intermediate was then coupled with other moieties, such as N-Boc piperazine, to generate compounds with potential anticancer properties. umtm.czacs.org The sulfonamide linkage at C-5 appears to be crucial for the inhibitory activity against certain enzymes like Bruton's tyrosine kinase (BTK). nih.govresearchgate.net

Furthermore, the presence of halogen atoms at the C-5 position has been shown to enhance biological activity. In a study of oxindole-indole conjugates, a 5-chloro substituent led to a slight increase in antiproliferative activity against MCF-7 breast cancer cells compared to the unsubstituted analog. mdpi.com Specifically, compound 6c (5-chloro derivative) showed better potency than 6a (unsubstituted). mdpi.com However, a 5-bromo substitution did not show a similar advantage, and a 5-fluoro derivative exhibited reduced activity, indicating that the nature of the halogen and its electronic properties are key determinants. mdpi.com In another study, 5-chloro substitution on the isatin (B1672199) core of pyrazol-indolin compounds was found to enhance activity against VISA (Vancomycin-Intermediate Staphylococcus aureus) strains. researchgate.net

The introduction of an ester group, such as a carboxylate, at the C-5 position also plays a significant role. For example, methyl (E)-2-(3-chloroallyl)-5-methyl-3-oxindole-2-carboxylate was synthesized as part of a series of 3-oxindole-2-carboxylates evaluated for anti-HIV activity. mdpi.com The combination of substituents at both C-2 and C-5 was found to be important for potency. nih.gov

The following table summarizes the impact of various substituents at the C-5 position on the biological activity of oxindole derivatives.

| Substituent at C-5 | Compound Class | Biological Activity | Reference |

| -SO2-piperazine-Boc | Oxindole sulfonamides | Anticancer (BTK inhibition) | umtm.czacs.org |

| -Cl | Oxindole-indole conjugates | Enhanced antiproliferative activity | mdpi.com |

| -Br | Oxindole-indole conjugates | No significant improvement in activity | mdpi.com |

| -F | Oxindole-indole conjugates | Reduced antiproliferative activity | mdpi.com |

| -Cl | Pyrazol-indolins | Enhanced activity against VISA | researchgate.net |

| -CH3, -COOCH3 (at C-2) | 3-Oxindole-2-carboxylates | Anti-HIV activity | mdpi.comnih.gov |

| 5-hydroxy | Oxindole | Increased selectivity towards MAO-A | acs.org |

Impact of Substitutions on the Lactam Nitrogen (N-1) on Activity and Selectivity

Studies have shown that N-1 substitutions can sometimes be detrimental to activity. For instance, in a series of oxindole/benzofuran hybrids designed as dual CDK2/GSK-3β inhibitors, N-1 substitutions on the oxindole nucleus hindered key interactions with the hinge region amino acids of the target kinases. tandfonline.com This resulted in moderate to low antiproliferative activity for the N-1 substituted derivatives compared to their unsubstituted counterparts. tandfonline.com Similarly, in a study of oxindole-indole conjugates, N-alkylation and N-benzylation of the oxindole moiety were generally not favorable for the growth inhibitory action toward the MCF-7 breast cancer cell line. mdpi.com

However, there are exceptions where N-1 substitution is beneficial. For example, an N-1 methyl-substituted oxindole-indole conjugate (9a ) showed slightly more potency against the MCF-7 cell line than the reference compound staurosporine. mdpi.com In contrast, increasing the alkyl chain length to a propyl group led to a decrease in activity, suggesting that the size of the N-1 substituent is a critical factor. mdpi.com

The presence or absence of a substituent at N-1 can also influence the binding mode. Molecular docking studies have revealed that N-unsubstituted oxindole hybrids can form crucial hydrogen bonds with the backbone of key amino acids in the hinge region of kinases like CDK2 and GSK-3β. tandfonline.com N-1 substitutions can disrupt these vital interactions, leading to reduced inhibitory activity. tandfonline.com

The following table illustrates the effect of N-1 substitutions on the biological activity of oxindole derivatives.

| N-1 Substituent | Compound Series | Effect on Activity | Reference |

| Various (e.g., alkyl, benzyl) | Oxindole/benzofuran hybrids | Decreased (hinders kinase interaction) | tandfonline.com |

| Alkyl, Benzyl | Oxindole-indole conjugates | Generally decreased | mdpi.com |

| Methyl | Oxindole-indole conjugate (9a ) | Slightly increased potency | mdpi.com |

| Propyl | Oxindole-indole conjugate (9b ) | Decreased potency | mdpi.com |

| Unsubstituted | Oxindole/benzofuran hybrids | Favorable for kinase inhibition | tandfonline.com |

Role of Modifications at the C-3 Position in Modulating Pharmacological Profiles

The C-3 position of the oxindole core is a highly versatile site for chemical modification, and substitutions at this position have been shown to be crucial in modulating the pharmacological profiles of the resulting derivatives. nih.govrsc.org The introduction of different functional groups at C-3 can lead to a wide array of biological activities, including anticancer, antiviral, and kinase inhibitory effects. nih.govnih.govresearchgate.net

A common modification at the C-3 position is the introduction of a substituted alkenyl group, leading to 3-alkenyl oxindoles. nih.gov These compounds have been extensively studied as kinase inhibitors. nih.govresearchgate.net For example, Knoevenagel condensation of oxindole derivatives with various aldehydes yields compounds with potent anticancer activity. mdpi.com The nature of the substituent on the alkenyl moiety plays a significant role in determining the potency and selectivity of these inhibitors.

Another important class of C-3 modified oxindoles are spirooxindoles, where the C-3 carbon is part of a spirocyclic system. nih.govrsc.orgchemrxiv.org These compounds exhibit a diverse range of biological activities. The stereochemistry at the C-3 spiro center is often critical for biological activity. rsc.orgnih.gov For instance, spiro[pyrrolidine-3,3′-oxindoles] have been investigated as ligands for serotonin (B10506) receptors. mdpi.com

The introduction of a hydroxyl group at the C-3 position, creating 3-hydroxyoxindoles, is another key modification. beilstein-journals.orgresearchgate.net These compounds are prevalent in natural products and often serve as precursors for further derivatization. beilstein-journals.org The stereochemistry of the hydroxyl group can significantly influence biological activity. nih.gov

In a study targeting Bruton's tyrosine kinase (BTK), a cyclopentylidene group at the C-3 position was found to be essential for biological activity in RAMOS cells. umtm.cz The combination of this C-3 substituent with various groups attached to a C-5 sulfonamide moiety led to the identification of potent and selective BTK inhibitors. umtm.cz

The following table provides examples of modifications at the C-3 position and their impact on pharmacological activity.

| C-3 Modification | Compound Class | Pharmacological Activity | Reference |

| Substituted Alkenyl | 3-Alkenyl oxindoles | Kinase inhibition, Anticancer | nih.govresearchgate.netmdpi.com |

| Spirocyclic systems | Spirooxindoles | Anticancer, Serotonin receptor ligands | nih.govrsc.orgchemrxiv.orgmdpi.com |

| Hydroxyl group | 3-Hydroxyoxindoles | Precursors for bioactive molecules | beilstein-journals.orgresearchgate.net |

| Cyclopentylidene | 5-Substituted oxindoles | BTK inhibition | umtm.cz |

Pharmacophore Modeling and Ligand-Based Drug Design Strategies

Pharmacophore modeling is a powerful ligand-based drug design strategy that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for a molecule to bind to a specific biological target. nih.govdovepress.com This model can then be used to screen virtual libraries for new compounds with the desired activity or to guide the design of novel molecules.

A pharmacophore-based drug design approach was used to develop benzylideneindolon-2-one derivatives as dual inhibitors of VEGFR-2 and EGFR. nih.gov The designed compounds were found to be potent and selective anticancer agents. nih.gov In another study, structure-based pharmacophore modeling was employed in the design of novel 5-substituted oxindole derivatives as Bruton's tyrosine kinase (BTK) inhibitors. nih.govumtm.czacs.org This rational approach, combined with docking and ADME property prediction, led to the identification of promising anti-BTK candidates. nih.govumtm.czacs.org

For methyl oxindole-5-carboxylate derivatives, a pharmacophore model could be developed based on a set of active compounds. The key steps would include:

Conformational Analysis: Generating a set of low-energy conformers for each active molecule.

Feature Identification: Identifying common chemical features present in the active compounds.

Pharmacophore Generation: Aligning the molecules and generating a 3D pharmacophore hypothesis that represents the spatial arrangement of the essential features.

Model Validation: Validating the pharmacophore model using a set of known active and inactive compounds.

Once a validated pharmacophore model is established, it can be used as a 3D query to search compound databases for new molecules that match the pharmacophore and are therefore likely to be active. This approach can significantly accelerate the discovery of new lead compounds.

Computational Chemistry and Molecular Modeling of Methyl Oxindole 5 Carboxylate

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity of the complex. This method is instrumental in structure-based drug design. For derivatives of the methyl oxindole-5-carboxylate scaffold, docking studies have been pivotal in identifying and optimizing inhibitors for various protein targets, particularly protein kinases.

In the development of novel inhibitors for Bruton's Tyrosine Kinase (BTK), a key player in B-cell malignancies, molecular docking was used to screen a library of oxindole-based compounds. researchgate.netnih.gov An initial lead compound was identified based on its binding free energy, and subsequent modifications were guided by docking simulations to enhance interactions with critical amino acids in the BTK active site (PDB ID: 5P9J). researchgate.netnih.gov These studies revealed that the carbonyl oxygen of the oxindole (B195798) ring frequently forms a crucial hydrogen bond with the backbone of residue MET-477 in the hinge region of the kinase. researchgate.netnih.govresearchgate.net Additionally, the phenyl ring of the oxindole core often engages in π-σ or π-alkyl interactions with residues such as LEU-528, VAL-416, and ALA-428. researchgate.netnih.gov The binding energies for the most promising derivatives, developed from the oxindole scaffold, were found to be highly favorable. nih.govresearchgate.net For instance, compounds 9g and 9f showed binding free energies of -11.3 and -11.1 kcal/mol, respectively. nih.govresearchgate.net

Similarly, in the search for new anti-tubercular agents, the oxindole scaffold was used to target the DprE1 enzyme (decaprenylphosphoryl-β-D-ribose 2'-oxidase) from Mycobacterium tuberculosis (PDB ID: 4NCR). nih.gov Docking studies showed that the NH group of the oxindole ring could form a hydrogen bond with HIS-312, while the carbonyl group interacted with TYR-415. nih.gov These interactions were critical for the binding and inhibitory activity of the designed compounds.

The following table summarizes representative docking results for oxindole derivatives against protein kinases.

| Compound/Derivative | Target Protein (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Derivative 9g | BTK (5P9J) | -11.3 | MET-477, LEU-528, ASP-539 |

| Derivative 9f | BTK (5P9J) | -11.1 | MET-477, LEU-528, ASP-539 |

| Derivative 9b | BTK (5P9J) | -10.8 | MET-477, LEU-528 |

| Derivative 9h | BTK (5P9J) | -10.8 | MET-477, LEU-528, ASP-539 |

| Derivative 9e | DprE1 (4NCR) | -9.8 | HIS-312, TYR-415, ASN-63 |

Table 1: Representative molecular docking results for oxindole derivatives against various protein targets. Data sourced from studies on 5-substituted oxindole derivatives. nih.govresearchgate.netnih.gov

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. MD simulations are crucial for validating the binding poses predicted by docking and for understanding the behavior of the ligand within the active site.

For the most promising oxindole-based BTK inhibitors, MD simulations were performed for 20 nanoseconds to confirm the stability of the ligand-protein complexes. researchgate.netnih.govresearchgate.net The root-mean-square deviation (RMSD) of the protein's Cα atoms and the ligand were monitored throughout the simulation. A stable RMSD, typically fluctuating within a narrow range (e.g., up to 1.5 Å for the ligand), indicates that the complex has reached equilibrium and the ligand remains securely bound in the active site. nih.gov Analysis of the simulation trajectories for compounds like 9g confirmed their stability within the BTK binding pocket. nih.gov

In the context of DprE1 inhibitors, a 20 ns MD simulation was also used to evaluate the stability of the interactions. nih.gov The results showed that the simulation reached equilibrium after 2.5 nanoseconds. nih.gov The stability of the complex was further supported by analyzing the interaction fractions, which quantify the percentage of simulation time that specific interactions (like hydrogen bonds) are maintained. For example, the hydrogen bond between the oxindole NH group and HIS-312 was maintained for 90% of the simulation time for a lead compound. nih.gov These simulations provide strong evidence for the stability of the predicted binding mode and the viability of the oxindole scaffold as a basis for potent inhibitors.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction is a cost-effective method to evaluate the drug-likeness of compounds early in the discovery process, helping to filter out candidates with unfavorable profiles.

For various series of 5-substituted oxindole derivatives, ADME properties were computationally predicted using tools like SwissADME and pkCSM. researchgate.netnih.govnih.govacs.org These studies consistently show that compounds based on the oxindole scaffold can be designed to exhibit favorable ADME profiles. nih.govnih.gov Key predicted parameters often include:

Molecular Weight (MW): Generally kept within ranges compliant with Lipinski's Rule of Five.

Lipophilicity (LogP): Values are optimized to ensure a balance between solubility and permeability.

Topological Polar Surface Area (TPSA): A predictor of drug transport properties, including intestinal absorption and blood-brain barrier (BBB) penetration. nih.gov

Water Solubility: An essential factor for absorption and formulation.

Drug-likeness Rules: Evaluation against criteria such as Lipinski's, Ghose's, and Veber's rules to assess the compound's potential as an oral drug. researchgate.net

In one study on BTK inhibitors, all ten synthesized oxindole derivatives exhibited favorable ADME properties. nih.gov Similarly, a series of anti-tubercular agents based on the oxindole core were predicted to have good ADME characteristics, including high gastrointestinal (GI) absorption. nih.gov

The following table presents a sample of predicted ADME properties for representative oxindole derivatives.

| Compound/Derivative | Molecular Weight ( g/mol ) | LogP | TPSA (Ų) | GI Absorption | BBB Permeant |

| Derivative 9a | 500.58 | 3.82 | 80.03 | High | Yes |

| Derivative 9e | 530.63 | 4.31 | 89.26 | High | Yes |

| Derivative 9g | 518.57 | 4.14 | 80.03 | High | Yes |

| Derivative 13b | 524.01 | 3.99 | 80.03 | High | Yes |

Table 2: Predicted ADME properties for selected 5-substituted oxindole derivatives using in silico tools. Data sourced from studies on BTK and DprE1 inhibitors. nih.gov

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide profound insights into the electronic structure of a molecule. These methods can calculate properties like the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). While specific DFT studies on this compound are not prevalent in the literature, research on closely related oxindole derivatives allows for a general understanding of the scaffold's electronic properties.

DFT studies on various oxindole derivatives have been performed to analyze their reactivity and stability. researchgate.netnih.govresearchgate.net The HOMO-LUMO energy gap (ΔE) is a key parameter derived from these calculations, indicating the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller energy gap suggests higher reactivity. ajchem-a.com

MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For the oxindole scaffold, the region around the carbonyl oxygen typically shows a negative electrostatic potential (red/yellow), indicating its role as a hydrogen bond acceptor, a finding that correlates well with molecular docking results. mdpi.com Conversely, the hydrogen on the indole (B1671886) nitrogen often displays a positive potential (blue), marking it as a hydrogen bond donor. mdpi.com

Virtual Screening Approaches for Novel Active Compounds

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. The oxindole core, including derivatives of this compound, has served as a foundational query for such screening campaigns.

In a study targeting BTK, the oxindole moiety was used as a core structure to search the ZINC15 database. nih.gov This initial search yielded approximately 550 molecules, which were then docked into the BTK protein active site. nih.gov Based on high docking scores (greater than -10 kcal/mol), a smaller set of 19 hits was selected for further investigation and chemical modification. nih.gov This approach efficiently narrows down a vast chemical space to a manageable number of promising candidates.

Another example involves the discovery of inhibitors for Src Homology-2 Domain containing Protein Tyrosine Phosphatase-2 (Shp2). mdpi.com A virtual screening-based approach was used to identify phenylhydrazonopyrazolone derivatives as Shp2 inhibitors, highlighting the power of computational screening in discovering novel scaffolds. mdpi.com The methyl indole-5-carboxylate scaffold itself was used as a starting material for the synthesis of a library of compounds evaluated against Shp2. mdpi.com These examples underscore the utility of using a privileged scaffold like oxindole in virtual screening to accelerate the identification of new bioactive compounds.

Rational Design and Optimization of Oxindole-Based Candidates

Rational design involves using the structural information of the target and lead compounds to guide the design of new, more potent, and selective molecules. The this compound scaffold is an excellent starting point for such endeavors.

The development of BTK inhibitors provides a clear example of rational design. researchgate.netnih.gov Starting with an initial hit from virtual screening, new molecules were designed based on pharmacophoric features essential for binding. nih.gov Modifications were made to the oxindole core to improve interactions with key amino acids. For instance, replacing a methyl group on the oxindole ring with a hydrogen atom was shown to result in better interactions with residues MET-477 and LEU-528. researchgate.netnih.govresearchgate.net This iterative process of design, guided by computational modeling, synthesis, and biological evaluation, led to the identification of derivatives with significantly improved binding energies and cellular activity. nih.govresearchgate.net

Similarly, the synthesis of inhibitors for the Shp2 phosphatase involved the rational preparation of libraries based on the oxindole scaffold. mdpi.com By systematically varying the substituents at the 5-position of the oxindole ring (the position of the carboxylate in the title compound), researchers were able to establish structure-activity relationships. It was found that carboxylic acid, sulfonamide, and carboxamide groups at this position yielded the best inhibitory activity against Shp2. mdpi.com This demonstrates how the this compound core can be systematically and rationally modified to optimize biological activity against a specific target. This approach is a cornerstone of modern medicinal chemistry, enabling the efficient development of advanced drug candidates. acs.org

Advanced Analytical Techniques in the Research of Methyl Oxindole 5 Carboxylate

Spectroscopic Characterization

Spectroscopic techniques are fundamental in determining the molecular structure of methyl oxindole-5-carboxylate by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a related compound, methyl 1H-indole-3-carboxylate, the ¹H NMR spectrum shows distinct signals for the aromatic protons and the methyl ester group. tetratek.com.tr For instance, a singlet corresponding to the methyl protons of the ester group is typically observed around 3.9 ppm. rsc.org Aromatic protons appear further downfield, with their splitting patterns revealing their coupling relationships. tetratek.com.tr

¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon environments in the molecule. In derivatives of oxindole (B195798), the carbonyl carbon of the lactam ring typically resonates at a significantly downfield chemical shift. nih.gov For instance, in a similar structure, the carbonyl carbon appears around 178 ppm. rsc.org The carbon of the methyl ester group is generally found near 52 ppm, while the aromatic carbons exhibit signals in the range of approximately 110-140 ppm. rsc.org

Below is a table summarizing typical NMR data for oxindole derivatives.

| Technique | Functional Group | Typical Chemical Shift (ppm) |

| ¹H NMR | NH (Amide) | ~8.0-9.0 |

| Aromatic CH | ~6.8-7.8 | |

| O-CH₃ (Ester) | ~3.9 | |

| CH₂ (Oxindole Ring) | ~3.5 | |

| ¹³C NMR | C=O (Amide) | ~175-180 |

| C=O (Ester) | ~165-170 | |

| Aromatic C | ~110-150 | |

| O-CH₃ (Ester) | ~52 | |

| CH₂ (Oxindole Ring) | ~36 |

Mass Spectrometry (MS, HRMS, LC-MS/MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound.

MS: Standard mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. For this compound (C₁₀H₉NO₃), the expected molecular weight is approximately 191.19 g/mol . dalton.comalfa-chemistry.comsynquestlabs.comsimsonpharma.com

HRMS: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the m/z value, allowing for the determination of the elemental formula of the molecule. This is achieved by distinguishing between compounds with the same nominal mass but different elemental compositions. For example, HRMS can confirm the formula C₁₀H₉NO₃ by providing a mass measurement with a high degree of precision. nih.govrsc.org

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This technique is particularly useful for identifying and quantifying the compound in complex mixtures. The precursor ion (the molecular ion of this compound) is selected and fragmented, and the resulting product ions are analyzed. This fragmentation pattern provides structural information and serves as a highly specific fingerprint for the molecule. acs.org

| Technique | Information Provided | Example Value for this compound |

| MS | Molecular Weight | m/z ≈ 191 |

| HRMS | Elemental Formula | C₁₀H₉NO₃ |

| LC-MS/MS | Fragmentation Pattern | Specific product ions for structural confirmation |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

The presence of a sharp band around 3342 cm⁻¹ can be attributed to the N-H stretching vibration of the lactam ring. mdpi.com A strong absorption band in the region of 1700-1725 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. libretexts.org The C=O stretching of the amide (lactam) group typically appears around 1650–1700 cm⁻¹. libretexts.org Additionally, C-H stretching vibrations of the aromatic ring and the methyl group are expected in the 2850-3100 cm⁻¹ region. rsc.orglibretexts.org Bending vibrations for C-H bonds and stretching vibrations for C-N and C-O bonds will appear in the fingerprint region (below 1500 cm⁻¹). libretexts.org

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| N-H (Amide) | Stretching | 3300-3500 |

| C=O (Ester) | Stretching | 1700-1725 |

| C=O (Amide/Lactam) | Stretching | 1650-1700 |

| Aromatic C-H | Stretching | 3000-3100 |

| Alkyl C-H | Stretching | 2850-2950 |

| C-O (Ester) | Stretching | 1000-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* transitions in the aromatic ring and carbonyl groups. A study of methyl indole-4-carboxylate noted its IR and UV spectra were analyzed. sigmaaldrich.com The exact position of the absorption maxima (λ_max) can be influenced by the solvent used.

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantitative analysis. nih.govsigmaaldrich.com In a typical HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases.

For purity analysis, a reversed-phase HPLC method is commonly used, often with a C18 column. nih.gov A gradient elution with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) is frequently employed. mdpi.com The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Purity levels exceeding 98% are often reported for commercial samples. sigmaaldrich.comchemsigma.com

For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. The concentration of this compound in an unknown sample can then be determined by comparing its peak area to the calibration curve. HPLC methods have been developed to achieve high purity, with some reporting purities of 99.8% or higher for related compounds. google.com

| Parameter | Typical Conditions |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water (often with formic acid) |

| Detection | UV (at a specific wavelength, e.g., 254 nm) |

| Purity | >98% |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a versatile and widely used separation method in organic synthesis. uad.ac.id Its simplicity, speed, and low cost make it an indispensable tool for chemists to monitor the progress of a reaction by observing the consumption of starting materials and the formation of products. uad.ac.idchemscene.com The technique involves spotting a small amount of the reaction mixture onto a thin layer of adsorbent material, typically silica (B1680970) gel, on a solid backing. uad.ac.id A solvent system, or eluent, moves up the plate by capillary action, separating the components of the mixture based on their differential partitioning between the stationary phase (the adsorbent) and the mobile phase (the eluent).

In the synthesis of oxindole derivatives, TLC is routinely used to determine reaction completion and to identify the appropriate solvent system for purification by column chromatography. mdpi.com For instance, in the synthesis of certain 3-oxindole derivatives, the purification by silica gel flash column chromatography was guided by TLC analysis, with specific retention factor (Rf) values being reported. mdpi.com The Rf value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic of a compound in a given solvent system.

Visualization of the separated spots on a TLC plate can be achieved under UV light if the compounds are UV-active, or by using various chemical stains. illinois.eduresearchgate.net Common stains include potassium permanganate, vanillin/sulfuric acid, or phosphomolybdic acid, which react with the compounds to produce colored spots. illinois.edu

Table 1: Example of TLC Parameters in Oxindole Synthesis

| Parameter | Value | Reference |

| Analyte | 3-Oxindole Derivative | mdpi.com |

| Stationary Phase | Silica Gel | mdpi.com |

| Mobile Phase | Ethyl Acetate / Hexane (1:2 v/v) | mdpi.com |

| Retention Factor (Rf) | 0.5 | mdpi.com |

This data is crucial for chemists to quickly assess the status of a reaction. For example, in the synthesis of libraries of oxindole-based inhibitors, TLC would be used to monitor the conversion of precursors like methyl indole-5-carboxylate into more complex structures. nih.gov

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is a powerful technique used to determine the precise arrangement of atoms within a crystalline solid. This method provides detailed three-dimensional information about bond lengths, bond angles, and intermolecular interactions, which is invaluable for confirming the structure of a synthesized compound and understanding its solid-state properties.

While the specific crystal structure of this compound is not detailed in the reviewed literature, data from closely related indole (B1671886) derivatives illustrate the type of information obtained from such analyses. For example, the crystal structure of methyl 5-methoxy-1H-indole-2-carboxylate was determined by three-dimensional X-ray diffraction. researchgate.net Such studies reveal the planarity of the core ring system and how substituents affect the molecular geometry. researchgate.net In the crystal lattice, molecules are often linked through intermolecular forces like hydrogen bonds, forming specific packing motifs. iucr.org For instance, in the crystal structure of certain spiro-oxindole derivatives, molecules are connected into dimers by N—H⋯O hydrogen bonds. iucr.org

Table 2: Illustrative Crystallographic Data for an Indole Derivative

| Parameter | Value (for Methyl 5-methoxy-1H-indole-2-carboxylate) | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/n | researchgate.net |

| Unit Cell Dimensions | a = 7.8956(6) Åb = 5.8304(4) Åc = 22.0407(16) Åβ = 91.919(3)° | researchgate.net |

| Volume (V) | 1014.06(13) ų | researchgate.net |

| Molecules per Unit Cell (Z) | 4 | researchgate.net |

This crystallographic data provides unambiguous proof of a molecule's constitution and conformation in the solid state.

Biophysical Techniques for Ligand-Target Interaction Characterization

To understand the biological activity of compounds like this compound and its derivatives, it is essential to study their interactions with protein targets. Biophysical methods are employed to measure binding parameters such as affinity, kinetics, and stoichiometry. drugtargetreview.com These techniques are central to the process of drug discovery, from hit validation through lead optimization. drugtargetreview.com

A variety of techniques are available to characterize these molecular recognition events:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to map the binding site of a ligand on its target protein. Studies on other oxindole derivatives have used NMR to show that interactions with amyloid-beta (Aβ) peptides occur primarily at the metal-binding site involving specific histidine residues. researchgate.net

UV/Vis Spectroscopy: This technique can be used to determine the formation constants of metal-ligand complexes. For some oxindole-derived ligands, UV/Vis titrations were used to quantify their ability to chelate copper(II) and zinc(II) ions. researchgate.net

Molecular Docking and Dynamics Simulations: These computational techniques predict and analyze the binding mode of a ligand within the active site of a target protein. researchgate.netacs.org Such studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. researchgate.net For example, simulations have been used to support the stability of oxindole derivatives within the binding pocket of Bruton's tyrosine kinase (BTK). acs.org

MicroScale Thermophoresis (MST): MST measures changes in the movement of molecules along a temperature gradient to determine binding affinity (Kd) in solution. drugtargetreview.com

Native Mass Spectrometry (nMS): By using a gentle ionization method, nMS can detect intact ligand-protein complexes, providing information on binding stoichiometry. drugtargetreview.com

Table 3: Biophysical Techniques in the Study of Oxindole Derivatives

| Technique | Application | Finding / Information Gained | Reference |

| NMR Spectroscopy | Ligand-protein interaction mapping | Identified specific amino acid residues (His6, His13, His14) in Aβ peptide as the primary interaction site. | researchgate.net |

| Molecular Docking | Predicting binding mode | Revealed potential hydrogen bonds, electrostatic, and hydrophobic interactions with New Delhi metallo-b-lactamase-1 (NDM-1). | researchgate.net |

| Molecular Dynamics | Assessing binding stability | Confirmed the stability of a ligand within the binding pocket of its target protein over time. | acs.org |

| UV/Vis Spectroscopy | Measuring metal chelation | Determined formation constants (log K values from 2.74 to 5.11) for ligand-metal ion complexes. | researchgate.net |

These advanced techniques provide a detailed picture of the chemical and physical properties of this compound and related compounds, guiding their development for potential applications.

Future Directions and Emerging Research Perspectives

Development of Innovative Synthetic Routes for Enhanced Molecular Diversity

The synthesis of oxindole (B195798) derivatives has been a subject of intense research, with numerous methods developed to construct this heterocyclic system. organic-chemistry.orgrsc.org Future efforts will likely focus on creating more efficient and versatile synthetic strategies to generate a wider array of structurally diverse methyl oxindole-5-carboxylate analogues.

Recent advancements include:

Catalytic Methods: Palladium-catalyzed cyclization of α-chloroacetanilides and rhodium-catalyzed domino conjugate addition-arylation are examples of modern catalytic approaches. organic-chemistry.org The development of novel catalysts, such as those based on N-heterocyclic carbenes (NHCs), has enabled the efficient synthesis of 2-oxindole derivatives with high yields. researchgate.net

Radical Cyclizations: Visible-light-mediated radical cascade cyclizations of N-arylacrylamides offer a mild and efficient route to functionalized oxindoles. researchgate.netbeilstein-journals.org These methods often utilize readily available starting materials and proceed under metal-free conditions. researchgate.netbeilstein-journals.org

Multi-component Reactions: Three-component cascade reactions and Ugi four-component reactions provide rapid access to complex spirooxindole and oxindole-lactam hybrids, respectively. mdpi.comnih.govrsc.org These reactions are highly atom-economical and allow for the rapid generation of compound libraries for screening. nih.gov

Future synthetic innovations may involve the exploration of new catalytic systems, the development of enantioselective radical processes, and the expansion of the substrate scope for multi-component reactions to further broaden the accessible chemical space of this compound derivatives.

Exploration of Undiscovered Therapeutic Applications for Oxindole-5-carboxylate Frameworks

While oxindole derivatives have been extensively studied for their anticancer and antiviral properties, the full therapeutic potential of the oxindole-5-carboxylate framework remains to be uncovered. nih.govnih.gov Researchers are actively exploring new biological targets and disease areas where these compounds may have a significant impact.

Emerging therapeutic areas include:

Neurodegenerative Diseases: The oxindole scaffold has been investigated for its potential in treating neurodegenerative disorders. nih.gov

Infectious Diseases: Beyond HIV and coronaviruses, there is potential for developing oxindole-based agents against other viral and bacterial pathogens. nih.govbohrium.com Spiro[oxindole-2,3′-pyrrolidine] derivatives have shown promising in vitro antibacterial and antifungal activities. mdpi.com

Metabolic Disorders: The discovery of alkene oxindole derivatives as orally efficacious AMP-activated protein kinase (AMPK) activators suggests a potential role in treating metabolic diseases like diabetes. nih.gov

Inflammatory Conditions: The anti-inflammatory properties of some oxindole derivatives warrant further investigation for the treatment of chronic inflammatory diseases. nih.gov

A systematic approach involving high-throughput screening against a diverse panel of biological targets will be crucial in identifying novel therapeutic applications for this versatile scaffold.

Design of Hybrid Molecules Integrating this compound with Other Bioactive Scaffolds

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, has emerged as a powerful tool in drug discovery. nih.gov Integrating the this compound core with other bioactive scaffolds can lead to hybrid molecules with unique pharmacological profiles, including dual-acting or multi-target agents.

Examples of this approach include:

Oxindole-Benzothiazole Hybrids: These hybrids have been designed as CDK2 inhibitors for cancer therapy. nih.gov

Oxindole-Indole Conjugates: These have been synthesized and evaluated as potential anticancer CDK inhibitors. mdpi.com

Spirooxindole-Coumarin Hybrids: These have been investigated as potential Plk4 kinase inhibitors for targeted cancer therapy. pensoft.net

Oxindole-Benzofuran Hybrids: Designed as potential dual CDK2/GSK-3β inhibitors, these hybrids are being explored for their utility in treating breast cancer. tandfonline.com

The rational design of such hybrids, often guided by computational modeling, allows for the fine-tuning of activity against specific targets and can lead to synergistic effects and improved therapeutic outcomes.

Advancement in Computational Modeling for Precise Drug Design

Computational modeling plays an indispensable role in modern drug discovery, from target identification to lead optimization. uq.edu.au For the this compound framework, in silico methods are crucial for designing new derivatives with enhanced potency and selectivity.

Key computational techniques include:

Molecular Docking: This technique is widely used to predict the binding mode of oxindole derivatives within the active site of a target protein, helping to rationalize structure-activity relationships (SAR) and guide the design of new inhibitors. nih.govnih.govacs.org

Pharmacophore Modeling: This approach helps to identify the key structural features required for biological activity, enabling the design of novel compounds with improved properties. researchgate.netacs.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex, helping to assess the stability of binding and understand the molecular basis of activity. acs.orgumtm.cz

ADME/T Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is essential for prioritizing compounds with favorable drug-like characteristics. mdpi.comresearchgate.net

The increasing accuracy and sophistication of these computational tools will continue to accelerate the discovery and development of new drugs based on the this compound scaffold.

Comprehensive In Vivo Efficacy and Mechanistic Studies

While in vitro and in silico studies provide valuable initial data, comprehensive in vivo efficacy and mechanistic studies are essential to validate the therapeutic potential of new this compound derivatives. These studies are critical for understanding how these compounds behave in a complex biological system and for identifying their precise mechanisms of action.

Future research in this area will involve:

Animal Models of Disease: Testing the efficacy of lead compounds in relevant animal models is a crucial step in the preclinical development process. For example, the in vivo antifungal activity of a 3-indolyl-3-hydroxy oxindole derivative was evaluated using a broad bean leaf bioassay. mdpi.com

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: These studies are necessary to understand the absorption, distribution, metabolism, and excretion of the compounds, as well as their dose-response relationships.

Target Engagement and Biomarker Analysis: Confirming that the compound interacts with its intended target in vivo and identifying biomarkers to monitor its therapeutic effect are key to successful clinical translation.

Mechanistic Investigations: Elucidating the detailed molecular mechanisms by which these compounds exert their therapeutic effects is crucial for understanding their biology and for identifying potential combination therapies. nih.gov

Thorough in vivo evaluation will be the ultimate determinant of the clinical success of novel drug candidates derived from the this compound framework.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for optimizing the synthesis of methyl oxindole-5-carboxylate?

- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent, temperature, catalyst) and diastereoselectivity. For example, microwave-assisted synthesis or transition-metal catalysis can improve yield and selectivity. Ensure reproducibility by documenting catalyst loading (e.g., 5-10 mol%) and reaction times (e.g., 12-24 hours) in triplicate experiments. For novel derivatives, use intermediates like ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate as analogs .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Confirm proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm) and ester carbonyl signals (δ 165–170 ppm).

- HPLC : Assess purity (≥95%) using a C18 column with UV detection at 254 nm.

- Elemental Analysis : Validate molecular formula (e.g., C₁₀H₉NO₃) with ≤0.4% deviation.

For novel compounds, include X-ray crystallography to resolve stereochemistry .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

- Methodological Answer : Employ LC-MS/MS with a deuterated internal standard (e.g., this compound-d₃) to minimize matrix effects. Optimize ionization parameters (e.g., ESI+ at 3.5 kV) and monitor transitions (e.g., m/z 192 → 146). Validate linearity (R² > 0.99) across 1–1000 ng/mL and report LOD/LOQ values .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer : Adhere to the Beilstein Journal of Organic Chemistry guidelines:

- Document all experimental details (e.g., solvent purification, inert atmosphere protocols).

- Include raw spectral data (e.g., NMR, IR) in supplementary materials.

- For known compounds, cross-reference with PubChem CID 11436345 or InChIKey NNWGOUJBCKZULC-UHFFFAOYSA-N .

Advanced Research Questions

Q. What computational approaches are effective for predicting the reactivity of this compound in medicinal chemistry?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model electrophilic aromatic substitution at the oxindole C3 position. Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Validate with experimental kinetics (e.g., Hammett plots) .

Q. How can diastereoselectivity in this compound derivatives be mechanistically explained?

- Methodological Answer : Investigate steric and electronic effects using X-ray crystallography (e.g., torsion angles in C9–O1–N1–C7 moieties) and kinetic studies. Compare activation energies (ΔG‡) of competing pathways via Eyring analysis .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer : Conduct a systematic review (PRISMA guidelines) to assess study heterogeneity:

- Confounding Variables : Compare cell lines (e.g., HEK293 vs. HeLa), assay conditions (e.g., serum concentration).

- Meta-Analysis : Pool IC₅₀ data using random-effects models and report I² statistics for inconsistency .

Q. How can structure-activity relationships (SAR) guide the design of this compound-based inhibitors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。